Cas no 2680670-69-1 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid)

1-{(9H-Fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is a specialized building block used in peptide and medicinal chemistry. The compound features an Fmoc-protected azetidine core with a trifluoroethoxy substituent, enhancing its utility in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting group compatibility. The azetidine ring contributes conformational rigidity, while the trifluoroethoxy group introduces steric and electronic effects that can influence peptide stability and binding properties. This reagent is particularly valuable for introducing constrained, fluorinated motifs into bioactive molecules, enabling the exploration of structure-activity relationships in drug discovery. Its high purity and well-defined reactivity make it a reliable choice for researchers developing peptidomimetics or modified peptide therapeutics.
1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid structure
2680670-69-1 structure
Product name:1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
CAS No:2680670-69-1
MF:C21H18F3NO5
MW:421.366536617279
CID:5620406
PubChem ID:165934603

1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
    • 2680670-69-1
    • EN300-28303963
    • 1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
    • Inchi: 1S/C21H18F3NO5/c22-21(23,24)12-30-20(18(26)27)10-25(11-20)19(28)29-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,26,27)
    • InChI Key: NJKZYNHLADWHSS-UHFFFAOYSA-N
    • SMILES: FC(COC1(C(=O)O)CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)(F)F

Computed Properties

  • Exact Mass: 421.11370716g/mol
  • Monoisotopic Mass: 421.11370716g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.1Ų
  • XLogP3: 3.4

1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28303963-1.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
2680670-69-1 95.0%
1.0g
$2311.0 2025-03-19
Enamine
EN300-28303963-0.05g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
2680670-69-1 95.0%
0.05g
$1942.0 2025-03-19
Enamine
EN300-28303963-1g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
2680670-69-1
1g
$2311.0 2023-09-07
Enamine
EN300-28303963-5g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
2680670-69-1
5g
$6702.0 2023-09-07
Enamine
EN300-28303963-10g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
2680670-69-1
10g
$9939.0 2023-09-07
Enamine
EN300-28303963-10.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
2680670-69-1 95.0%
10.0g
$9939.0 2025-03-19
Enamine
EN300-28303963-0.25g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
2680670-69-1 95.0%
0.25g
$2126.0 2025-03-19
Enamine
EN300-28303963-2.5g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
2680670-69-1 95.0%
2.5g
$4530.0 2025-03-19
Enamine
EN300-28303963-0.1g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
2680670-69-1 95.0%
0.1g
$2034.0 2025-03-19
Enamine
EN300-28303963-0.5g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid
2680670-69-1 95.0%
0.5g
$2219.0 2025-03-19

1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid Related Literature

Additional information on 1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid

Introduction to 1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic Acid (CAS No. 2680670-69-1)

1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2680670-69-1, represents a novel molecular entity with a unique structural framework that holds promise for various applications in drug discovery and development. The presence of multiple functional groups, including a fluorenylmethoxycarbonyl moiety and a trifluoroethoxy group, makes this compound a versatile candidate for further exploration in medicinal chemistry.

The structural design of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid incorporates elements that are known to enhance the pharmacological properties of molecules. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis due to its stability and ease of removal, while the trifluoroethoxy group introduces lipophilicity and metabolic stability. These features collectively contribute to the compound's potential as a building block for the development of novel therapeutic agents.

In recent years, there has been a growing interest in the development of compounds that exhibit enhanced bioavailability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into molecular structures has been shown to modulate the properties of drugs, leading to increased binding affinity and prolonged half-life. The trifluoroethoxy group in 1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is a prime example of how fluorine substitution can be leveraged to optimize drug-like properties.

The azetidine ring in this compound adds another layer of complexity and functionality. Azetidine derivatives have been explored for their potential as intermediates in the synthesis of various bioactive molecules. The presence of both carbonyl and ether functionalities within the azetidine core provides multiple sites for further chemical modification, enabling the creation of diverse analogs with tailored biological activities.

Recent advancements in computational chemistry have facilitated the rapid design and optimization of such complex molecules. By employing molecular modeling techniques, researchers can predict the binding interactions of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid with biological targets, thereby guiding the development of more effective therapeutic agents. These computational approaches have been instrumental in identifying lead compounds for further experimental validation.

The pharmaceutical industry has increasingly recognized the importance of innovative molecular entities like 1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid. Its unique structural features make it a valuable asset in the quest for novel drugs that address unmet medical needs. The combination of its structural complexity and functional diversity positions this compound as a promising candidate for further investigation.

In conclusion, 1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid represents a significant advancement in pharmaceutical chemistry. Its intricate molecular architecture and functional groups offer numerous possibilities for the development of new therapeutic agents. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in the discovery and development of innovative medicines.

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